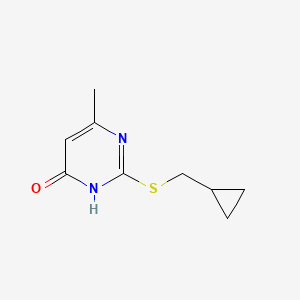
2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol” is a complex organic compound. It seems to contain a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a cyclopropylmethyl group, which is a cyclopropane ring attached to a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as thioxopyrimidines are synthesized using [3+3], [4+2], [5+1] cyclization processes or domino reactions . The Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might also be relevant .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common reaction involving organoboron compounds and could potentially be relevant to this compound . Protodeboronation of pinacol boronic esters has also been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Techniques for high-throughput screening of these properties include laboratory experiments, quantum-chemical calculations, and astronomical observations .
Applications De Recherche Scientifique
Cyclodextrins and Supramolecular Chemistry
Cyclodextrins, owing to their unique cage-like supramolecular structure, have been widely recognized for their ability to form inclusion complexes with various molecules, significantly modifying the properties of the materials they complex with. This capability is instrumental in a range of industrial applications, including pharmaceuticals, food and flavors, cosmetics, and environmental protection. The relatively low cytotoxic effects of cyclodextrins further accentuate their importance across these applications, presenting a potential avenue for the use of compounds such as 2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol in forming inclusion complexes that could lead to new drug delivery systems, enhanced flavor profiles in food products, or more efficient environmental remediation technologies (E. D. Valle, 2004).
Ethylene Perception and Plant Physiology
The research surrounding 1-methylcyclopropene (1-MCP), an inhibitor of ethylene perception, highlights the significance of compounds that can modulate ethylene's effects on fruits and vegetables, impacting ripening, senescence, and postharvest quality. Given the structural relevance, compounds like 2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol could potentially offer new pathways to regulate plant growth and development, providing insights into the role of ethylene in plant physiology and offering commercial technologies to improve agricultural productivity and food preservation (C. Watkins, 2006).
Hybrid Catalysts in Medicinal Chemistry
The development of hybrid catalysts for synthesizing pharmacologically relevant scaffolds is a critical area of research in medicinal chemistry. The synthesis of pyrano[2,3-d]pyrimidine scaffolds, for example, demonstrates the applicability of such catalysts in generating compounds with significant bioavailability. This suggests that derivatives of 2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol could be synthesized using similar catalytic strategies to develop new lead molecules for pharmaceutical applications (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(cyclopropylmethylsulfanyl)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6-4-8(12)11-9(10-6)13-5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZGHEYUJBOETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


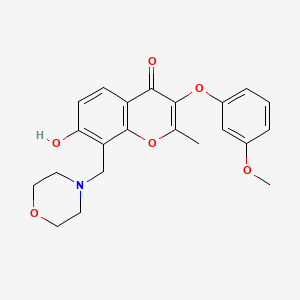
![1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2744721.png)
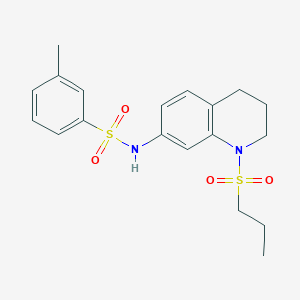
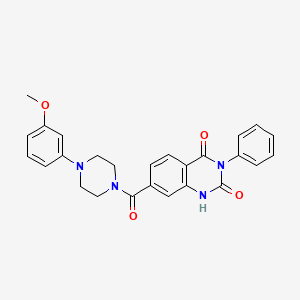
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2744729.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]morpholine-4-sulfonamide](/img/structure/B2744731.png)
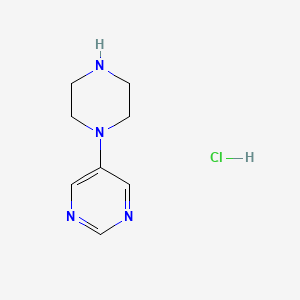
![4-({[4-Thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetyl)morpholine](/img/structure/B2744735.png)
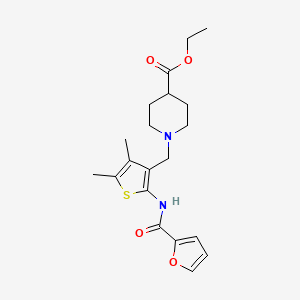
![5-Cyclopropyl-3-[[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2-oxazole](/img/structure/B2744737.png)
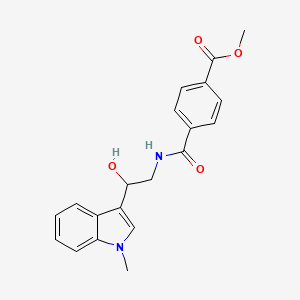

![3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2744740.png)